

Preclinical Pharmacology of SGR-1505: An In-Depth Technical Guide

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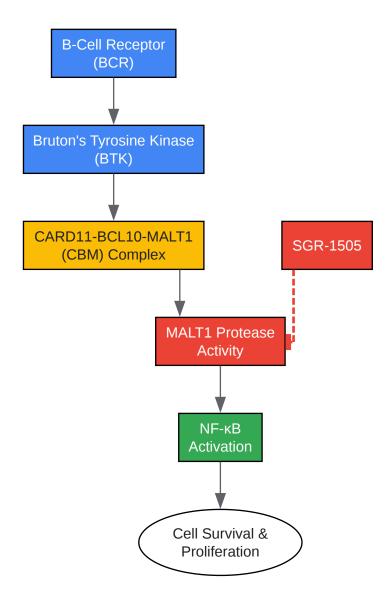
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of **SGR-1505**, an investigational, orally active, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). **SGR-1505** was developed by Schrödinger using their physics-based computational platform and is currently in clinical development for the treatment of relapsed/refractory B-cell malignancies.[1][2][3] Preclinical data have demonstrated that **SGR-1505** is a highly potent and selective inhibitor of MALT1, exhibiting anti-tumor activity in various preclinical models, both as a monotherapy and in combination with other targeted agents.[1][2]

Mechanism of Action

SGR-1505 functions as a potent, small molecule allosteric inhibitor of MALT1's enzymatic activity.[4][5] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is situated downstream of Bruton's Tyrosine Kinase (BTK) in the B-cell receptor signaling pathway.[6][7][8] As the sole proteolytic component of the CBM signalosome, MALT1 plays a critical role in mediating nuclear factor kappa B (NF-кB) signaling, a pathway essential for the survival and proliferation of certain B-cell lymphomas.[6][9][10] Constitutive activation of the NF-кB pathway is a defining characteristic of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL).[4][6] By inhibiting MALT1, SGR-1505 effectively blocks this signaling cascade, leading to anti-proliferative effects in cancer cells.[4][5]





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SGR-1505 Mechanism of Action

In Vitro Activity

SGR-1505 has demonstrated potent activity in a variety of in vitro assays, confirming its inhibitory effect on MALT1 and its anti-proliferative capabilities in B-cell lymphoma cell lines.



Assay Type	Cell Line	IC50	Reference
Biochemical MALT1 Inhibition	-	1.3 nM	[9]
BCL10 Cleavage	OCI-LY10	22 nM	[9]
IL-10 Secretion	OCI-LY10	10-100 nM	[5]
Anti-proliferative	OCI-LY10	71 nM	[9]
Anti-proliferative	REC-1 (Mantle Cell Lymphoma)	57 nM	[9]
Anti-proliferative	OCI-LY3 (BTKi- resistant)	Active	[4][11]

Notably, **SGR-1505** shows anti-proliferative activity in both BTK inhibitor (BTKi)-sensitive (OCI-LY10) and BTKi-resistant (OCI-LY3) ABC-DLBCL cell lines.[4][12] Preclinical studies have also indicated that **SGR-1505** is more potent than the competitor MALT1 inhibitor, JNJ-6633.[6][13] For instance, in a human primary T-cell based assay, **SGR-1505** showed at least a ten-fold greater potency than JNJ-6633.[6] Furthermore, approximately a 50-fold lower concentration of **SGR-1505** was required to achieve 90% inhibition of cytokine release in an in vitro whole blood assay from healthy human subjects compared to JNJ-6633.[14]

In Vivo Pharmacology

The anti-tumor efficacy of **SGR-1505** has been evaluated in vivo using xenograft models of B-cell lymphomas.



Model	Treatment	Outcome	Reference
ABC-DLBCL Cell Line-Derived Xenograft	SGR-1505 Monotherapy	Tumorostatic and regressive antitumor activity	[4][6]
Patient-Derived Xenograft (ABC- DLBCL)	SGR-1505 Monotherapy	Tumorostatic and regressive antitumor activity	[6]
ABC-DLBCL OCI- LY13 Xenograft	SGR-1505 Monotherapy	Strong antitumor activity	[9]
Mantle Cell Lymphoma REC-1 Xenograft	SGR-1505 Monotherapy	Strong antitumor activity	[9]
ABC-DLBCL Xenograft	SGR-1505 + Ibrutinib (BTKi)	Tumorostatic and regressive antitumor activity	[4][6]
B-cell Lymphoma Models	SGR-1505 + BTK/BCL-2 Inhibitors	Strong combination impact on cell viability, overcame druginduced resistance	[2][9][13]

These studies demonstrate that **SGR-1505** is active as a single agent and also shows synergistic or additive effects when combined with standard-of-care agents like BTK and BCL-2 inhibitors.[1][2] The combination of **SGR-1505** with a BTK inhibitor has been shown to overcome drug-induced resistance in relapsed/refractory B-cell lymphoma models.[9]

Pharmacokinetics

Pharmacokinetic studies of **SGR-1505** have been conducted in multiple species, revealing favorable drug-like properties.



Species	Clearance	Volume of Distribution (L/kg)	Half-life (h)	Oral Bioavailabil ity (%)	Reference
Mouse	9.4 mL/min/kg	1.2	1.6	57	[9]
Rat	3.8 mL/min/kg	0.98	3.1	77	[9]
Dog	0.86 mL/min/kg	2.0	31	92	[9]
Cynomolgus Monkey	1.7 mL/min/kg	0.68	5.0	45	[9]

SGR-1505 exhibits low clearance and moderate to high oral bioavailability across the tested species.[9]

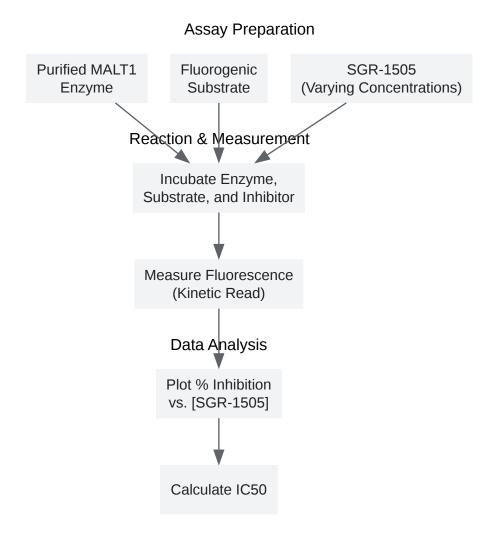
Experimental Protocols

While specific detailed protocols from the proprietary studies are not publicly available, the following are representative methodologies for the key experiments cited.

MALT1 Biochemical Assay

A biochemical assay to determine the IC50 of **SGR-1505** against MALT1 would typically involve a purified, recombinant MALT1 enzyme and a fluorogenic substrate. The rate of substrate cleavage, and thus enzyme activity, is measured by detecting the increase in fluorescence over time.





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